Tert-butyl 2,7-diazatricyclo[4.4.0.03,8]decane-2-carboxylate oxalate
Description
Tert-butyl 2,7-diazatricyclo[4.4.0.0³,⁸]decane-2-carboxylate oxalate is a polycyclic amine derivative featuring a fused bicyclic core with a diazatricyclo framework. The compound is characterized by its tert-butyl carbamate group and oxalate counterion, which influence its solubility and stability. The structural complexity of this compound necessitates advanced characterization techniques, such as X-ray crystallography, for which programs like SHELX are widely used .
Properties
IUPAC Name |
tert-butyl 2,7-diazatricyclo[4.4.0.03,8]decane-2-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.C2H2O4/c1-13(2,3)17-12(16)15-10-6-4-8-11(15)7-5-9(10)14-8;3-1(4)2(5)6/h8-11,14H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXLBFXNHJMHQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC3C1CCC2N3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2,7-diazatricyclo[4.4.0.03,8]decane-2-carboxylate oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tricyclic core: This step involves the cyclization of a suitable precursor to form the tricyclic structure. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Introduction of the tert-butyl ester group: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Formation of the oxalate salt: The final step involves the reaction of the tricyclic compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,7-diazatricyclo[4.4.0.03,8]decane-2-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2,7-diazatricyclo[4.4.0.03,8]decane-2-carboxylate oxalate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: The compound may have applications in the development of new materials, catalysts, and other industrial processes.
Mechanism of Action
The mechanism of action of Tert-butyl 2,7-diazatricyclo[4.4.0.03,8]decane-2-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The diazatricyclo framework varies significantly depending on ring sizes, substituent positions, and bridging elements. Key structural analogs include:
Key Observations:
- Ring Systems: The target compound’s [4.4.0.0³,⁸]decane framework contrasts with densazalin’s larger tricyclic system ([7.3.1.0²,⁷]) and the spirocyclic 2,8-diazaspiro[4.5]decane . Smaller rings (e.g., [4.2.2.0²,⁵] in 7,8-diazatricyclo compounds) increase strain, affecting reactivity and stability .
- Functional Groups: The tert-butyl carboxylate enhances lipophilicity compared to ketone-bearing analogs (e.g., 7,8-diazatricyclo[4.2.2.0²,⁵]dec-7-one) . Oxalate salts, as counterions, improve aqueous solubility relative to free bases.
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Solubility | Melting Point | Stability |
|---|---|---|---|
| Tert-butyl 2,7-diazatricyclo[...] oxalate | High (oxalate salt) | Not reported | Moderate |
| 7,8-Diazatricyclo[4.2.2.0²,⁵]dec-7-one | Low | 120–125°C | Low (strained) |
| Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate | Moderate | Not reported | High |
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